(2E)-1-(Diethylamino)acetone oxime
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Overview
Description
(2E)-1-(Diethylamino)acetone oxime is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(Diethylamino)acetone oxime typically involves the reaction of diethylamine with acetone oxime. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Diethylamine+Acetone Oxime→(2E)-1-(Diethylamino)acetone oxime
The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reactors, continuous flow systems, and efficient purification techniques to obtain high yields of the compound.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(Diethylamino)acetone oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso compounds.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Various substituted oxime derivatives.
Scientific Research Applications
(2E)-1-(Diethylamino)acetone oxime has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2E)-1-(Diethylamino)acetone oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the specific target.
Comparison with Similar Compounds
Similar Compounds
Acetone oxime: A simpler oxime with similar reactivity but lacking the diethylamino group.
Diethylamine: An amine that can react with various carbonyl compounds to form oximes.
Methoxime derivatives: Compounds with a methoxy group instead of the diethylamino group.
Uniqueness
(2E)-1-(Diethylamino)acetone oxime is unique due to the presence of both the diethylamino and oxime functional groups. This combination imparts distinct chemical properties and reactivity, making it valuable in specific synthetic and research applications.
Properties
IUPAC Name |
(NE)-N-[1-(diethylamino)propan-2-ylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-4-9(5-2)6-7(3)8-10/h10H,4-6H2,1-3H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBCCTKMRUFZKP-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=NO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C/C(=N/O)/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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